molecular formula C21H16ClN5O2 B11327202 1-[7-(2-Chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

1-[7-(2-Chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

Cat. No.: B11327202
M. Wt: 405.8 g/mol
InChI Key: QZOOGUBVVOTHDM-UHFFFAOYSA-N
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Description

1-[7-(2-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE typically involves multi-step reactions. One common synthetic route includes the condensation of 2-hydrazinopyrido[2,3-d]pyrimidine with aroyl chloride in dry pyridine under reflux conditions . The reaction mixture is then cooled, and the solid product is filtered, washed, and crystallized to obtain the desired compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[7-(2-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with other molecular targets, leading to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

1-[7-(2-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE is unique due to its specific triazolopyrimidine structure. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C21H16ClN5O2

Molecular Weight

405.8 g/mol

IUPAC Name

1-[7-(2-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H16ClN5O2/c22-15-9-5-4-8-14(15)17-12-16(13-6-2-1-3-7-13)23-20-24-21(25-27(17)20)26-18(28)10-11-19(26)29/h1-9,12,17H,10-11H2,(H,23,24,25)

InChI Key

QZOOGUBVVOTHDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5Cl

Origin of Product

United States

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